![molecular formula C20H22N2O2 B7544152 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide](/img/structure/B7544152.png)
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease.
Wirkmechanismus
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide acts as a selective agonist of the α7 nAChR, which is a subtype of the nicotinic acetylcholine receptor found in the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function and memory, as well as have neuroprotective effects. 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide specifically binds to the α7 nAChR with high affinity, leading to increased receptor activation and downstream signaling.
Biochemical and Physiological Effects
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on cognitive function and memory, this compound has been shown to have anti-inflammatory effects, reduce oxidative stress, and improve synaptic plasticity. 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide has also been shown to increase the release of neurotrophic factors, which are important for promoting neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide in lab experiments is its high selectivity for the α7 nAChR, which allows for more specific targeting of this receptor subtype. Additionally, 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide has been extensively studied in preclinical models, making it a well-characterized compound for research purposes. However, one limitation of using 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide. One area of interest is the development of novel therapeutics based on this compound for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide, as well as its potential limitations and side effects. Finally, research on the pharmacokinetics and pharmacodynamics of 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide may lead to the development of more effective dosing regimens for this compound.
Synthesemethoden
The synthesis of 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide involves several steps, including the reaction of 2-aminobenzophenone with ethyl chloroacetate to form an intermediate, which is then reacted with 2-bromoethylamine hydrobromide to produce the final product. This synthesis method has been optimized for maximum yield and purity, and has been widely used in research studies.
Wissenschaftliche Forschungsanwendungen
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(16-8-3-2-4-9-16)21-19(23)14-22-18-12-6-5-10-17(18)11-7-13-20(22)24/h2-6,8-10,12,15H,7,11,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNNQESCSSRLLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C(=O)CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.